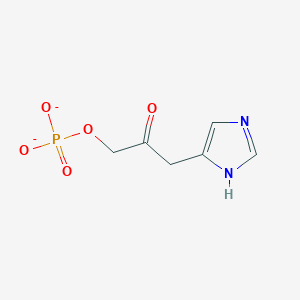

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole acetol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Imidazole acetol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Imidazole acetol-phosphate exists in all eukaryotes, ranging from yeast to humans. Imidazole acetol-phosphate participates in a number of enzymatic reactions. In particular, Imidazole acetol-phosphate can be biosynthesized from D-erythro-imidazole-glycerol-phosphate; which is mediated by the enzyme imidazole glycerol-phosphate dehydratase. In addition, Imidazole acetol-phosphate and L-glutamic acid can be converted into oxoglutaric acid and L-histidinol phosphate; which is mediated by the enzyme histidinol-phosphate aminotransferase. Outside of the human body, imidazole acetol-phosphate can be found in a number of food items such as guava, adzuki bean, sourdough, and black radish. This makes imidazole acetol-phosphate a potential biomarker for the consumption of these food products.

3-(imidazol-4-yl)-2-oxopropyl dihydrogen phosphate is an oxoalkyl phosphate and a member of imidazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 3-(imidazol-4-yl)-2-oxopropyl phosphate(2-).

Scientific Research Applications

Enzyme Catalysis and Mechanism

- Imidazoleglycerol-Phosphate Dehydratase (IGPD) Mechanism : The IGPD enzyme catalyzes the dehydration of imidazoleglycerol phosphate (IGP) to 3-(1H-imidazol-4-yl)-2-oxopropyl dihydrogen phosphate during histidine biosynthesis. Research shows the structural changes in IGPD from Arabidopsis thaliana during different catalytic stages, revealing critical metal coordination switches for catalysis (Bisson et al., 2015).

Drug Target Investigation

- Sphingosine-1-Phosphate Lyase (S1PL) as a Drug Target : S1PL catalyzes the decomposition of sphingosine-1-phosphate (S1P) and is identified as a potential drug target for autoimmune disorders. Studies have explored analogues of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) for reducing S1PL activity, impacting lymphocyte trafficking and autoimmune disease development (Bagdanoff et al., 2009).

Organophosphate Poisoning Treatment

- Treatment of Organophosphate Poisoning : Research into treatments for organophosphate (OP) poisoning highlights the use of uncharged oximes containing imidazole functional groups. These compounds can cross the blood-brain barrier and have been tested for reactivating acetylcholinesterase inhibited by OPs (Kovarik et al., 2013).

Inorganic Chemistry and Materials Science

- Synthesis of Zinc Phosphates : The synthesis of new zinc phosphates in the presence of imidazole-containing ligands has been explored. These compounds have potential applications in designing inorganic-organic open frameworks (Fan et al., 2005).

Proton Conductivity

- Ionic Coordination Networks for Proton Conductivity : A study on an ionic coordination network made of protonated imidazole and anionic zinc phosphate chains demonstrates its ability to act as an ionic plastic crystal, offering significant proton conductivity without humidity (Horike et al., 2012).

properties

CAS RN |

99979-59-6 |

|---|---|

Product Name |

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) |

Molecular Formula |

C6H9N2O5P |

Molecular Weight |

220.12 g/mol |

IUPAC Name |

[3-(1H-imidazol-5-yl)-2-oxopropyl] phosphate |

InChI |

InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12)/p-2 |

InChI Key |

YCFFMSOLUMRAMD-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |

Canonical SMILES |

C1=C(NC=N1)CC(=O)COP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

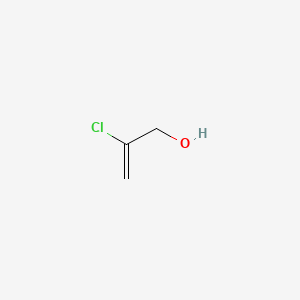

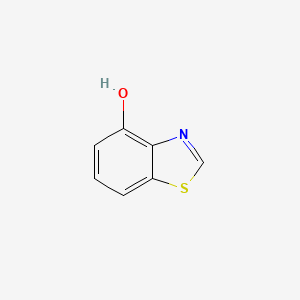

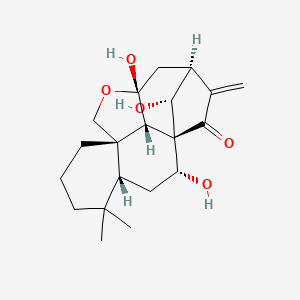

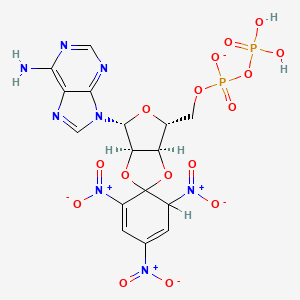

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)

![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)

![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)